N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide
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Overview
Description
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxy group, a pyrrolidinone ring, and a dimethylbutanamide moiety
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been found to interact with a variety of biological targets .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar pyrrolidine structure have been found to influence various biological pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules like this can modify physicochemical parameters and improve adme/tox results for drug candidates .
Result of Action
Compounds with a similar pyrrolidine structure have been found to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using reagents such as methyl iodide and a base.
Attachment of the Dimethylbutanamide Moiety: This step involves the coupling of the pyrrolidinone intermediate with a dimethylbutanamide derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are scaled up to produce the compound in larger quantities, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide can be compared with similar compounds such as:
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide: Similar structure but with an acetamide moiety instead of dimethylbutanamide.
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide: Contains an ethanesulfonamide group.
N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-5-methylisoxazole-4-carboxamide: Features an isoxazole ring.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)11-15(20)18-12-7-8-13(14(10-12)22-4)19-9-5-6-16(19)21/h7-8,10H,5-6,9,11H2,1-4H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDNWDWNHSDULO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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